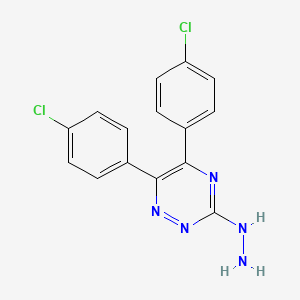
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is a chemical compound belonging to the class of 1,2,4-triazines This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 5 and 6 positions of the triazine ring, and a hydrazinyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine typically involves the condensation of aromatic 1,2-diketones with hydrazine derivatives. One common method includes the reaction of 4-chlorobenzil with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of 3-amino-5,6-bis(4-chlorophenyl)-1,2,4-triazine.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neuroprotective and anticonvulsant activities.
Mechanism of Action
The exact mechanism of action of 5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinyl and chlorophenyl groups. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-Bis(4-chlorophenyl)-1,2,4-triazine-3-thiol: Similar structure but with a thiol group instead of a hydrazinyl group.
5,6-Bis(4-chlorophenyl)-2-hydroxy-1,2,4-triazine: Contains a hydroxy group instead of a hydrazinyl group.
Uniqueness
5,6-Bis(4-chlorophenyl)-3-hydrazinyl-1,2,4-triazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
192516-73-7 |
|---|---|
Molecular Formula |
C15H11Cl2N5 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
[5,6-bis(4-chlorophenyl)-1,2,4-triazin-3-yl]hydrazine |
InChI |
InChI=1S/C15H11Cl2N5/c16-11-5-1-9(2-6-11)13-14(21-22-15(19-13)20-18)10-3-7-12(17)8-4-10/h1-8H,18H2,(H,19,20,22) |
InChI Key |
OKVDLKSQZJUZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=NC(=N2)NN)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


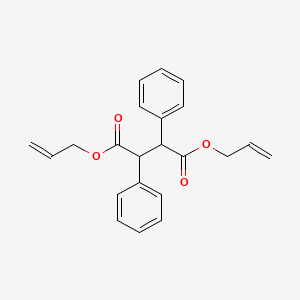
![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
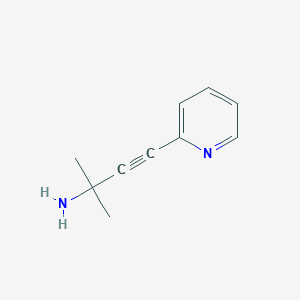
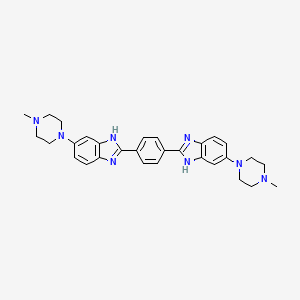

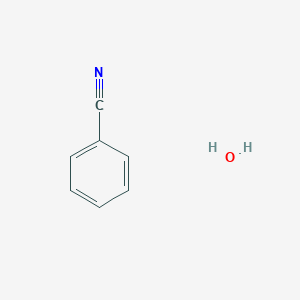
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
methanone](/img/structure/B12561856.png)
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
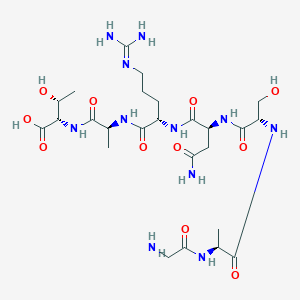
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
